6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
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Overview
Description
6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is a quinoline derivative known for its diverse applications in pharmaceutical and chemical research. This compound is part of the quinolone family, which is renowned for its biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Common substitution reactions include halogenation, where halogens are introduced into the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation often uses reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated quinoline derivatives, while oxidation can produce quinoline diones .
Scientific Research Applications
6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of various industrial chemicals.
Mechanism of Action
The exact mechanism of action for 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is not fully understood. it is known that quinolones and their derivatives typically interact with the DNA gyrase/topoisomerase IV system, blocking enzyme activity and inhibiting bacterial DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone with strong antimicrobial activity.
Moxifloxacin: Another quinolone derivative used as an antibacterial agent.
Norfloxacin: A quinolone used to treat bacterial infections
Uniqueness
6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is unique due to its specific methoxy and carboxylic acid functionalities, which can influence its chemical reactivity and biological activity compared to other quinolones .
Properties
IUPAC Name |
6-methoxy-4-oxo-1H-quinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-6-8(4-7(10)11(14)15)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFUOLLASIRICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695088 |
Source
|
Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947763-44-2 |
Source
|
Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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